Grtgrrnai
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a highly specific inhibitor of cAMP-dependent protein kinase (PKA) with a Ki value of 36 nM . This compound is used extensively in biochemical research due to its ability to inhibit PKA activity, which plays a crucial role in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Grtgrrnai is synthesized through solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The myristoylation at the N-terminus is achieved by coupling myristic acid to the peptide during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
化学反応の分析
Types of Reactions
Grtgrrnai primarily undergoes peptide bond formation and myristoylation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, myristic acid, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., piperidine).
Conditions: The synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.
Major Products Formed
The major product formed is the myristoylated peptide sequence, this compound. Side products may include truncated peptides or peptides with incomplete deprotection .
科学的研究の応用
Grtgrrnai is widely used in scientific research due to its ability to inhibit PKA activity. Some of its applications include:
Chemistry: Studying the role of PKA in various biochemical pathways.
Biology: Investigating the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Exploring the potential therapeutic applications of PKA inhibitors in diseases like cancer and diabetes.
Industry: Developing new drugs and therapeutic agents targeting PKA
作用機序
Grtgrrnai exerts its effects by binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of PKA substrates. This inhibition disrupts the cAMP signaling pathway, which is involved in various cellular processes such as metabolism, gene expression, and cell proliferation .
特性
分子式 |
C53H100N20O12 |
---|---|
分子量 |
1209.5 g/mol |
IUPAC名 |
N-[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]-2-[[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64) |
InChIキー |
GQPQKQWUUHDDIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。